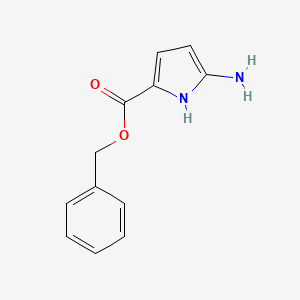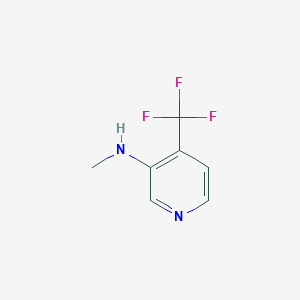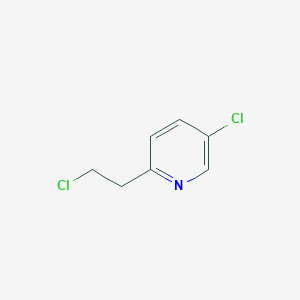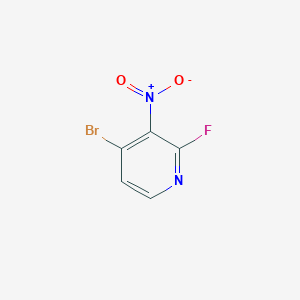
4-Bromo-2-fluoro-3-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-fluoro-3-nitropyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and nitro functional groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-3-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method involves the bromination of 2-fluoro-3-nitropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-fluoro-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium thiolate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in ethanol.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, or alkenes in the presence of bases like potassium carbonate in organic solvents.
Major Products:
Nucleophilic Substitution: Corresponding substituted pyridines.
Reduction: 4-Bromo-2-fluoro-3-aminopyridine.
Cross-Coupling Reactions: Biaryl or aryl-alkene derivatives
Aplicaciones Científicas De Investigación
4-Bromo-2-fluoro-3-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Potential precursor for bioactive compounds that can be used in drug discovery and development.
Medicine: Investigated for its potential use in the synthesis of therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and electronic materials
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-fluoro-3-nitropyridine depends on the specific chemical reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.
Reduction: The nitro group is reduced to an amino group, which can then participate in further chemical reactions.
Cross-Coupling Reactions: The compound forms a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination to form new carbon-carbon bonds.
Comparación Con Compuestos Similares
4-Bromo-2-fluoro-3-nitropyridine can be compared with other halogenated nitropyridines:
2-Bromo-3-nitropyridine: Lacks the fluorine atom, making it less reactive in certain nucleophilic substitution reactions.
4-Fluoro-3-nitropyridine: Lacks the bromine atom, which limits its use in cross-coupling reactions.
2-Fluoro-5-nitropyridine: Has different substitution patterns, affecting its reactivity and applications
Propiedades
Fórmula molecular |
C5H2BrFN2O2 |
|---|---|
Peso molecular |
220.98 g/mol |
Nombre IUPAC |
4-bromo-2-fluoro-3-nitropyridine |
InChI |
InChI=1S/C5H2BrFN2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H |
Clave InChI |
YWJBGRDFXSNENS-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1Br)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


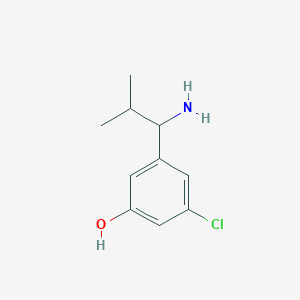

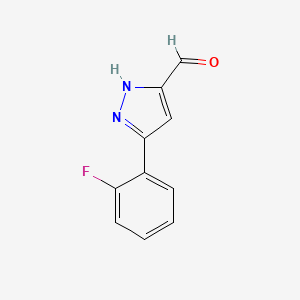
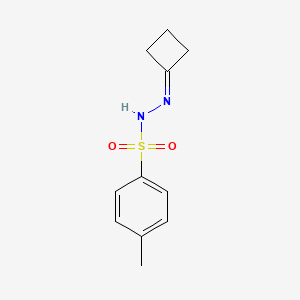
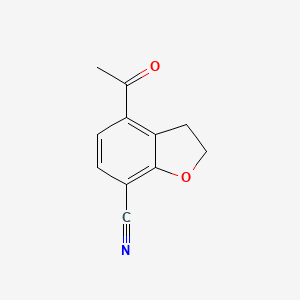

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B12962825.png)
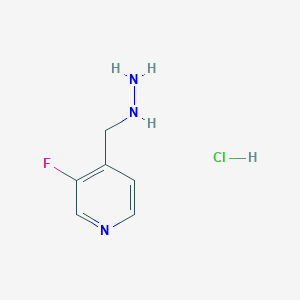

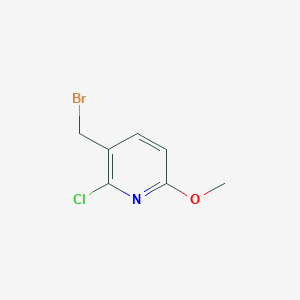
![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12962856.png)
